molecular formula C28H29BrN2O2 B13436711 7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]

7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]

Cat. No.: B13436711
M. Wt: 505.4 g/mol
InChI Key: OAVXDCGPWGKRGX-XMMPIXPASA-N
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Description

7-Bromo Darifenacin is a derivative of Darifenacin, a muscarinic receptor antagonist primarily used to treat urinary incontinence and overactive bladder. The addition of a bromine atom to the Darifenacin molecule enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo Darifenacin involves the bromination of Darifenacin. This can be achieved through the reaction of Darifenacin with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of 7-Bromo Darifenacin follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo Darifenacin undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Hydrolysis: The amide bond in the molecule can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various derivatives depending on the substituent introduced.

    Oxidation Products: Oxidized forms of the original compound.

    Reduction Products: De-brominated derivatives.

Scientific Research Applications

7-Bromo Darifenacin has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its interactions with muscarinic receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating conditions related to overactive bladder and other muscarinic receptor-mediated disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

7-Bromo Darifenacin exerts its effects by selectively antagonizing the muscarinic M3 receptor. This receptor is involved in the contraction of bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function. By blocking the M3 receptor, 7-Bromo Darifenacin reduces bladder contractions, alleviating symptoms of overactive bladder such as urgency, frequency, and incontinence .

Comparison with Similar Compounds

    Darifenacin: The parent compound, used to treat urinary incontinence and overactive bladder.

    Oxybutynin: Another muscarinic receptor antagonist used for similar indications.

    Myrbetriq (Mirabegron): A beta-3 adrenergic agonist used to treat overactive bladder.

Uniqueness: 7-Bromo Darifenacin is unique due to the presence of the bromine atom, which can enhance its binding affinity and selectivity for the M3 receptor. This modification can potentially improve its therapeutic efficacy and reduce side effects compared to its parent compound and other similar drugs .

Properties

Molecular Formula

C28H29BrN2O2

Molecular Weight

505.4 g/mol

IUPAC Name

2-[(3S)-1-[2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C28H29BrN2O2/c29-25-18-20(17-21-13-16-33-26(21)25)11-14-31-15-12-24(19-31)28(27(30)32,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-10,17-18,24H,11-16,19H2,(H2,30,32)/t24-/m1/s1

InChI Key

OAVXDCGPWGKRGX-XMMPIXPASA-N

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C(=C4)Br)OCC5

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C(=C4)Br)OCC5

Origin of Product

United States

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